molecular formula C13H18O2 B8078525 5-(2,5-Dimethylphenoxy)pentanal

5-(2,5-Dimethylphenoxy)pentanal

Cat. No.: B8078525
M. Wt: 206.28 g/mol
InChI Key: JWTZFGBWELWVHJ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenoxy)pentanal is an aldehyde derivative featuring a phenoxy ether substituent with two methyl groups at the 2- and 5-positions of the aromatic ring. This compound is structurally related to the hypolipidemic drug gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) but replaces the terminal carboxylic acid group with an aldehyde functionality .

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11-6-7-12(2)13(10-11)15-9-5-3-4-8-14/h6-8,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTZFGBWELWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethylphenoxy)pentanal involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.

Industrial Production Methods: Industrial production of this compound requires scalable and cost-effective methods. These methods often involve optimizing reaction conditions, using catalysts, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dimethylphenoxy)pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

5-(2,5-Dimethylphenoxy)pentanal has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds, in biology for studying biochemical pathways, in medicine for developing therapeutic agents, and in industry for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenoxy)pentanal involves its interaction with molecular targets and pathways. Understanding these interactions is crucial for developing new applications and improving existing ones. The compound’s effects are mediated through specific biochemical pathways, which are studied using various experimental techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of 5-(2,5-dimethylphenoxy)pentanal, highlighting differences in functional groups, molecular weights, and applications:

Compound Functional Group Molecular Formula Molecular Weight Key Applications References
This compound Aldehyde (-CHO) C₁₄H₂₀O₂ 220.31 g/mol Synthetic intermediate for esters, heterocycles, or pharmaceuticals
Gemfibrozil Carboxylic acid (-COOH) C₁₅H₂₂O₃ 250.33 g/mol Hypolipidemic drug (lowers triglycerides, VLDL; increases HDL)
Methyl gemfibrozil ester Ester (-COOCH₃) C₁₆H₂₄O₃ 264.33 g/mol Intermediate in drug synthesis; improved lipophilicity
Isobutyl gemfibrozil ester Ester (-COOCH₂CH(CH₃)₂) C₁₉H₃₀O₃ 306.44 g/mol Pharmaceutical intermediate; used in radical-polar crossover reactions
5-[4-(1-Hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid Carboxylic acid + hydroxyl C₁₈H₂₈O₄ 308.42 g/mol Experimental compound with modified solubility and receptor binding
5,5-Dimethoxypentanal Aldehyde + methoxy groups C₇H₁₄O₃ 146.19 g/mol Synthetic building block for acetal-protected intermediates

Physicochemical Properties

  • Solubility: Gemfibrozil has low water solubility (0.0019% w/v) but dissolves in basic solutions, whereas this compound’s aldehyde group may reduce solubility further due to hydrophobic effects .
  • Melting Points : Gemfibrozil is a crystalline solid (mp 58–61°C), while the aldehyde derivative is likely a liquid at room temperature, as suggested by analogous esters (e.g., compound 17 in is a yellow oil) .

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